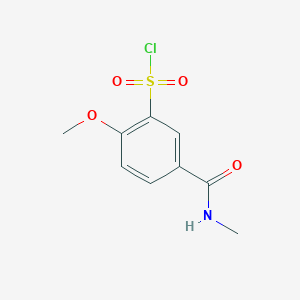

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

Description

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methoxy group at position 2 and a methylcarbamoyl group at position 5 on the benzene ring.

Properties

IUPAC Name |

2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKJPBMDDNYDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-methoxy-5-(methylcarbamoyl)benzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal chemistry: Used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material science: Employed in the preparation of functional materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products, such as sulfonamides and sulfonates, often exhibit biological activity by interacting with specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Table 1: Key Properties of Comparable Sulfonyl Chlorides

Structural and Electronic Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The methylcarbamoyl group in the target compound is moderately electron-withdrawing due to its carbonyl moiety, enhancing the electrophilicity of the sulfonyl chloride group for nucleophilic substitution . In contrast, methoxymethyl () and methyl () substituents are electron-donating, reducing reactivity but improving solubility in nonpolar solvents . Chlorine substituents (e.g., ) strongly withdraw electrons, significantly accelerating reactions like sulfonamide formation .

- Methylcarbamoyl (target compound) and methoxymethyl () groups occupy meta/para positions, minimizing steric interference with the sulfonyl chloride .

Physicochemical Properties

Molecular Weight and Solubility :

Hydrolytic Stability :

- Compounds with electron-withdrawing groups (e.g., Cl, oxazolyl) are more prone to hydrolysis due to increased sulfonyl chloride electrophilicity .

Biological Activity

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique functional groups, which include a methoxy group, a methylcarbamoyl group, and a sulfonyl chloride moiety. Its biological activity is primarily linked to its reactivity as a sulfonyl chloride, which allows it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.

- Molecular Formula : C10H12ClN1O3S

- Molecular Weight : 263.70 g/mol

-

Structural Representation :

This compound's structure features a benzene ring with substituents that enhance its reactivity and potential biological interactions.

The biological activity of this compound primarily arises from its sulfonyl chloride group. This functional group acts as an electrophile, making the compound reactive towards nucleophiles. The mechanism involves the displacement of the chlorine atom upon reaction with nucleophiles, leading to the formation of new covalent bonds. This reactivity is essential for synthesizing various biologically active compounds, particularly in medicinal chemistry where modifications to existing drug structures are often necessary for enhancing efficacy or reducing side effects .

Biological Activity and Applications

The compound has been explored for several potential biological activities:

- Pharmacological Properties : Research indicates that sulfonyl chlorides can serve as intermediates in the synthesis of drugs with anti-inflammatory and anticancer properties. The presence of the methoxy and methylcarbamoyl groups may influence the pharmacokinetic properties and biological interactions of derivatives synthesized from this compound .

- Enzyme Interactions : The unique structure of this compound suggests potential applications in studying enzyme interactions and receptor binding. Its ability to form covalent bonds may allow it to modulate enzyme activity, which is crucial for drug development.

Case Studies

- Anticancer Activity : In a study examining similar sulfonyl derivatives, compounds with methoxy and carbamoyl substituents were shown to exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the aromatic ring could enhance potency against specific targets .

- Anti-inflammatory Effects : Another investigation into related compounds highlighted their potential as anti-inflammatory agents. The sulfonyl chloride moiety was found to play a critical role in mediating interactions with inflammatory pathways, suggesting that derivatives of this compound could be developed for therapeutic use in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | Structure | Exhibited antibacterial properties |

| 4-Dimethylaminobenzenesulfonyl chloride | Structure | Known for enzyme inhibition |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.